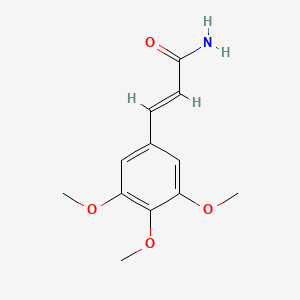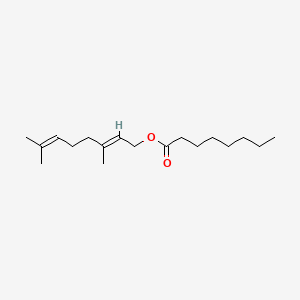
4-(Isocyanacetylamino)morpholin
Übersicht
Beschreibung
Morpholine, 4-(isocyanoacetyl)- is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with an isocyanoacetyl group, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(isocyanoacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
Target of Action
Morpholine, 4-(isocyanoacetyl)-, also known as 2-isocyano-1-morpholin-4-ylethanone, is a compound that has been found to have significant antibacterial activity . The primary targets of this compound are multidrug-resistant bacteria, particularly Staphylococcus aureus . These bacteria have become a major public health concern due to the overuse and misuse of antibiotics .
Mode of Action
The compound interacts with its targets by disrupting the bacterial membrane and inducing the production of reactive oxygen species (ROS) in bacteria . This leads to the death of the bacteria, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and survival. By disrupting the bacterial membrane and inducing ROS production, it interferes with the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
Morpholine derivatives are generally known for their wide range of potential applications in the field of biomedicine .
Result of Action
The result of the action of Morpholine, 4-(isocyanoacetyl)- is the death of the targeted bacteria. Furthermore, it efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action, efficacy, and stability of Morpholine, 4-(isocyanoacetyl)- can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to regulate lysosomal pH . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(isocyanoacetyl)- typically involves the cyanoacetylation of morpholine. One common method includes the reaction of morpholine with isocyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Morpholine, 4-(isocyanoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(isocyanoacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanoacetyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanoacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while reduction can produce morpholine derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple morpholine ring without the isocyanoacetyl group.
4-(Acetyl)morpholine: A morpholine ring substituted with an acetyl group instead of an isocyanoacetyl group.
4-(Cyanoacetyl)morpholine: A morpholine ring substituted with a cyanoacetyl group.
Uniqueness
Morpholine, 4-(isocyanoacetyl)- is unique due to the presence of the isocyanoacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
2-isocyano-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXRGAXRBOBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217782 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-29-1 | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1609292.png)










